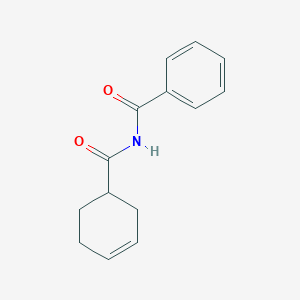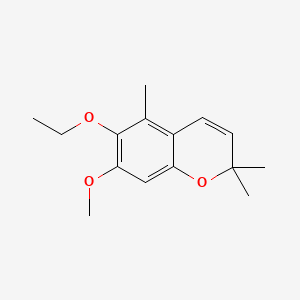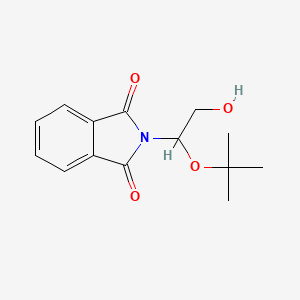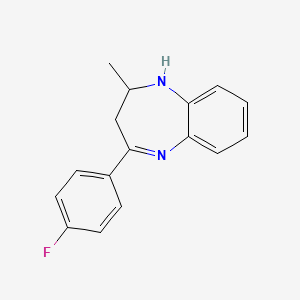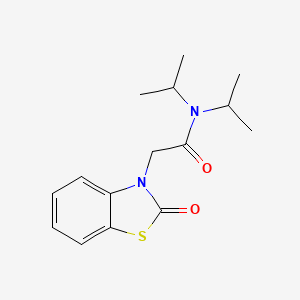
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to yield the final product. Common reagents used in this synthesis include acetic anhydride, isopropylamine, and suitable solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: A core structure in many biologically active compounds.
N,N-Diisopropylacetamide: A related amide compound with different substituents.
Uniqueness
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzothiazole core with the N,N-di(propan-2-yl)acetamide moiety may enhance its stability, solubility, and biological activity compared to similar compounds.
Propiedades
Número CAS |
113296-62-1 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(2-oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17(11(3)4)14(18)9-16-12-7-5-6-8-13(12)20-15(16)19/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
XXAGYORUNJRQDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
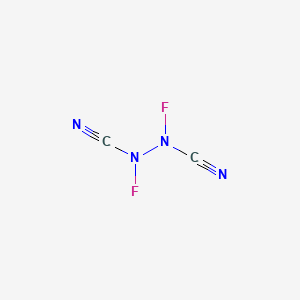
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
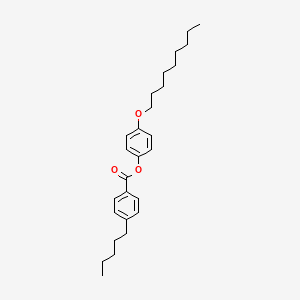
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)

